Cas no 850568-09-1 ((4-isopropoxy-3-methylphenyl)boronic acid)

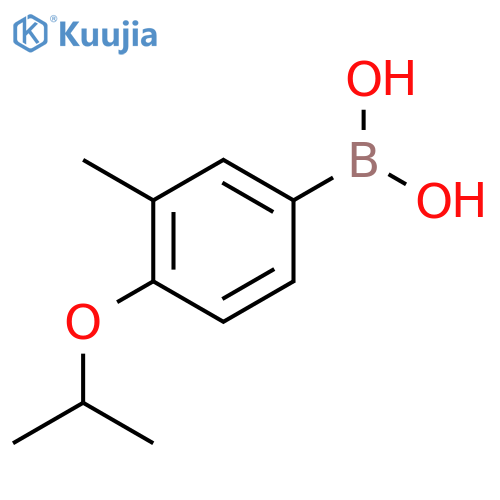

850568-09-1 structure

商品名:(4-isopropoxy-3-methylphenyl)boronic acid

CAS番号:850568-09-1

MF:C10H15BO3

メガワット:194.035303354263

MDL:MFCD06659871

CID:68967

PubChem ID:23005368

(4-isopropoxy-3-methylphenyl)boronic acid 化学的及び物理的性質

名前と識別子

-

- 4-Isopropoxy-3-methylphenylboronic acid

- 4-Isopropoxy-3-methylbenzeneboronic acid

- (3-methyl-4-propan-2-yloxyphenyl)boronic acid

- (4-isopropoxy-3-methylphenyl)boronic acid

- [3-METHYL-4-(PROPAN-2-YLOXY)PHENYL]BORONIC ACID

- XRGBZDZYYQVOJZ-UHFFFAOYSA-N

- SBB071266

- VB10336

- AB26517

- BC001221

- ST2405845

- V1925

- (3-m

- AS-55558

- 4-Isopropoxy-3-methylphenylboronic acid, AldrichCPR

- F15478

- MFCD06659871

- {3-Methyl-4-[(propan-2-yl)oxy]phenyl}boronic acid

- J-515593

- 850568-09-1

- 4-ISOPROPOXY-3-METHYLPHENYLBORONICACID

- DTXSID30629642

- AKOS004113856

- A841107

- SCHEMBL1890521

- FT-0657048

- DB-028935

-

- MDL: MFCD06659871

- インチ: 1S/C10H15BO3/c1-7(2)14-10-5-4-9(11(12)13)6-8(10)3/h4-7,12-13H,1-3H3

- InChIKey: XRGBZDZYYQVOJZ-UHFFFAOYSA-N

- ほほえんだ: O(C1C([H])=C([H])C(B(O[H])O[H])=C([H])C=1C([H])([H])[H])C([H])(C([H])([H])[H])C([H])([H])[H]

計算された属性

- せいみつぶんしりょう: 194.111424g/mol

- ひょうめんでんか: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 回転可能化学結合数: 3

- どういたいしつりょう: 194.111424g/mol

- 単一同位体質量: 194.111424g/mol

- 水素結合トポロジー分子極性表面積: 49.7Ų

- 重原子数: 14

- 複雑さ: 173

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

じっけんとくせい

- 密度みつど: 1.1±0.1 g/cm3

- ゆうかいてん: 128-132

- ふってん: 338.3±52.0 °C at 760 mmHg

- フラッシュポイント: 158.4±30.7 °C

- 屈折率: 1.51

- PSA: 49.69000

- LogP: 0.46200

- じょうきあつ: 0.0±0.8 mmHg at 25°C

(4-isopropoxy-3-methylphenyl)boronic acid セキュリティ情報

- シグナルワード:warning

- 危害声明: Irritant

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- 危険カテゴリコード: 22

- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

-

危険物標識:

- 危険レベル:IRRITANT

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

(4-isopropoxy-3-methylphenyl)boronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM137085-10g |

4-Isopropoxy-3-methylphenylboronic acid |

850568-09-1 | 95+% | 10g |

$215 | 2022-08-31 | |

| YAN FENG KE JI ( BEI JING ) Co., Ltd. | H27220-1g |

(4-isopropoxy-3-methylphenyl)boronic acid |

850568-09-1 | 97% | 1g |

¥460 | 2023-09-19 | |

| abcr | AB154242-5 g |

4-Isopropoxy-3-methylphenylboronic acid, 97%; . |

850568-09-1 | 97% | 5g |

€224.90 | 2023-05-08 | |

| TRC | I918083-1g |

4-Isopropoxy-3-methylphenylboronic acid |

850568-09-1 | 1g |

$98.00 | 2023-05-18 | ||

| eNovation Chemicals LLC | Y0986578-25g |

4-Isopropoxy-3-methylphenylboronic acid |

850568-09-1 | 95% | 25g |

$1000 | 2024-08-02 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | I893193-10g |

4-Isopropoxy-3-methylphenylboronic acid |

850568-09-1 | 98% | 10g |

¥2,396.25 | 2022-01-11 | |

| Chemenu | CM137085-5g |

4-Isopropoxy-3-methylphenylboronic acid |

850568-09-1 | 95%+ | 5g |

$138 | 2023-01-09 | |

| Fluorochem | 219502-1g |

4-Isopropoxy-3-methylphenylboronic acid |

850568-09-1 | 95% | 1g |

£35.00 | 2022-03-01 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-262029A-5 g |

4-Isopropoxy-3-methylbenzeneboronic acid, |

850568-09-1 | 5g |

¥3,196.00 | 2023-07-11 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-262029-1 g |

4-Isopropoxy-3-methylbenzeneboronic acid, |

850568-09-1 | 1g |

¥1,188.00 | 2023-07-11 |

(4-isopropoxy-3-methylphenyl)boronic acid 関連文献

-

Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065

-

Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

-

Wentao Wang,Tao Zheng,Qicheng Zhang,Fan Wu,Yihan Liu,Lin Zhang,Jun Zhang,Mingqian Wang,Yi Sun Biomater. Sci., 2020,8, 1748-1758

-

Oliver D. John Food Funct., 2020,11, 6946-6960

850568-09-1 ((4-isopropoxy-3-methylphenyl)boronic acid) 関連製品

- 90555-66-1((3-ethoxyphenyl)boronic acid)

- 5720-06-9(2-Methoxyphenylboronic acid)

- 279262-88-3(4-Propoxy-3-methylphenylboronic acid)

- 850568-08-0(4-Ethoxy-3-methylphenylboronic acid)

- 22237-13-4(p-Ethoxyphenylboronic Acid)

- 5720-07-0((4-methoxyphenyl)boronic acid)

- 23112-96-1(2,6-Dimethoxyphenylboronic acid)

- 10365-98-7(3-Methoxybenzeneboronic acid)

- 1009303-59-6(3-Cyano-4-isopropoxyphenylboronic acid)

- 45713-46-0((4-Methoxyphenyl)boronic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:850568-09-1)(4-isopropoxy-3-methylphenyl)boronic acid

清らかである:99%/99%

はかる:25g/100g

価格 ($):252.0/726.0